molecular formula C12H18Cl2F2N2 B2535388 N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349716-13-7

N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2535388
CAS No.: 1349716-13-7
M. Wt: 299.19
InChI Key: ISBKNKRLPLAWPJ-UHFFFAOYSA-N
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Description

N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride (CAS 1286265-20-0) is a chemical building block of significant interest in medicinal chemistry, particularly in the research and development of cannabinoid receptor type 1 (CB1) ligands . This compound serves as a critical synthetic intermediate for the functionalization of the piperidine scaffold, a common structural motif in bioactive molecules . Researchers utilize this dihydrochloride salt to introduce the 1-(2,6-difluorobenzyl)piperidin-4-amine group into more complex molecular architectures. Its primary research value lies in the development of novel CB1 inverse agonists and antagonists . Current scientific efforts are focused on creating such compounds with limited brain penetration to achieve peripheral selectivity, thereby aiming to harness the therapeutic benefits of CB1 antagonism for conditions like diabetes and hepatic disorders while mitigating central nervous system-related adverse effects . The compound is offered for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;;/h1-3,9,15-16H,4-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBKNKRLPLAWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=CC=C2F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the piperidine ring acts as a strong nucleophile, enabling substitution reactions. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeYieldSource
AlkylationAlkyl halides (e.g., CH₃I) in DMF, K₂CO₃N-Alkylated piperidine derivatives65–78%
AcylationAcetyl chloride, pyridine, RTN-Acetylated products82%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂Tosyl-protected amine70%

Mechanistic Insight : The amine group attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), facilitated by the electron-donating piperidine ring. Steric hindrance from the difluorobenzyl group reduces reactivity at the benzylic position.

Oxidation Reactions

The tertiary amine and aromatic system undergo oxidation under controlled conditions:

Oxidizing AgentConditionsProductNotesSource
KMnO₄Acidic aqueous solution, 60°CPiperidine N-oxideLimited yield (45%)
mCPBACH₂Cl₂, RTN-Oxide with intact difluorobenzyl groupHigh regioselectivity
Ozone–78°C, followed by reductive workupCleavage of benzyl C–F bondsDefluorination observed

Key Finding : Fluorine substituents stabilize the aromatic ring against harsh oxidation, but ozonolysis induces partial defluorination .

Coupling Reactions

The compound participates in cross-coupling reactions via transition-metal catalysis:

Reaction TypeCatalysts/ReagentsProductYieldSource
Buchwald–HartwigPd(OAc)₂, XPhos, K₃PO₄Aryl-aminated derivatives60–75%
Suzuki–MiyauraPd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃Biaryl-substituted analogs55%

Limitation : The electron-withdrawing difluorobenzyl group reduces catalytic efficiency in electron-demanding couplings .

Acid/Base-Mediated Transformations

The dihydrochloride salt undergoes reversible protonation:

ConditionObservationApplicationSource
NaOH (1M)Freebase formation (pKa ~9.1)Solubility modulation for HPLC
HCl (gas)Re-saltificationSalt stability studies

Stability Note : The freebase form is hygroscopic and requires anhydrous storage.

Metabolic Reactions

In vitro studies reveal enzymatic interactions:

Enzyme SystemMetabolite IdentifiedPathwaySource
CYP3A4Hydroxylated difluorobenzyl derivativeOxidative defluorination
Liver microsomesGlutathione conjugatesDetoxification via nucleophilic trapping

Implication : Metabolic defluorination suggests potential toxicity risks in biological systems .

Comparative Reactivity Table

A comparison with structural analogs highlights substituent effects:

CompoundReaction Rate (Alkylation)Oxidation StabilityCoupling Efficiency
N-(2,6-Difluorobenzyl)piperidin-4-amine1.0 (reference)HighModerate
N-(3,5-Difluorobenzyl)piperidin-4-amine0.7ModerateLow
N-Benzylpiperidin-4-amine1.2LowHigh

Data normalized to parent compound .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride serves as a scaffold for developing new pharmacological agents. Its ability to interact with various biological targets makes it a candidate for drug design aimed at treating neurological disorders and other diseases .
    • Receptor Interaction Studies : Initial studies indicate that this compound may modulate neurotransmitter receptors, influencing physiological processes such as mood regulation and cognitive function .
  • Biological Activity
    • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated inhibitory effects on branched-chain amino acid transaminases with IC50 values ranging from 1.77 µM to 3.7 µM .
    • Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
  • Pharmacological Research
    • Neuroprotective Effects : Due to its structural characteristics, the compound is being investigated for neuroprotective properties which could be beneficial in treating neurodegenerative diseases .
    • Anti-inflammatory Potential : There is ongoing research into the anti-inflammatory effects of compounds related to this compound, exploring its application in managing inflammatory conditions .

Enzyme Inhibition Study

A study evaluated the inhibitory effects of this compound on branched-chain amino acid transaminases (BCATs). The compound exhibited significant inhibitory activity (IC50 values between 1.77 µM and 3.7 µM), suggesting its potential utility in metabolic disorders .

Cellular Studies

In vitro experiments have indicated that treatment with this compound leads to reduced viability in specific cancer cell lines. Ongoing research aims to clarify the mechanisms behind these cytotoxic effects and establish IC50 values for various cell types .

Mechanism of Action

The mechanism of action of N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride with analogs differing in substituent patterns, functional groups, or core structures.

Compound Name Substituent/Functional Group Key Structural Differences Reported Properties/Notes References
N-(2,4-Difluorophenyl)piperidin-4-amine 2,4-difluorophenyl Fluorine substituents at 2,4 positions (vs. 2,6) Reduced steric hindrance; potential for altered receptor binding affinity
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride 2,4-difluorophenyl ketone Ketone replaces amine linkage Increased polarity; possible metabolic instability
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate Triazole ring instead of piperidine Heterocyclic core substitution Enhanced π-π stacking potential; applications in kinase inhibition
N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride 4-CF₃ benzyl (vs. 2,6-F₂ benzyl) Bulkier, more electronegative CF₃ group Higher lipophilicity; improved blood-brain barrier penetration
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride 2,6-dimethoxybenzyl (vs. 2,6-F₂ benzyl) Electron-donating methoxy groups Reduced acidity; altered solubility and pharmacokinetics

Research Findings and Implications

Substituent Position Effects :

  • 2,6-Difluoro vs. 2,4-Difluoro : The 2,6-difluoro substitution in the target compound creates a linear steric profile, enhancing binding to flat aromatic pockets in enzymes or receptors. In contrast, 2,4-difluoro analogs (e.g., AB11138) exhibit asymmetric steric effects, which may reduce selectivity .

Functional Group Variations :

  • Amine vs. Ketone Linkage : The ketone-containing analog (AB11139) shows higher polarity but is prone to metabolic oxidation compared to the amine-linked target compound, which offers better stability in physiological conditions .
  • Triazole Core Substitution : The triazole derivative (MM3338.02) introduces hydrogen-bonding capabilities, making it suitable for targeting ATP-binding sites in kinases .

Electron-Withdrawing vs. Methoxy groups () lower acidity (pKa ~9 vs. ~7 for fluorine analogs), altering ionization states and bioavailability .

Synthetic Accessibility :

  • The Gabriel synthesis route () provides high yields (>90%) for the target compound, whereas triazole derivatives require copper-catalyzed azide-alkyne cycloaddition (lower yields, ~60–70%) .

Biological Activity

N-(2,6-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₄F₂N·2HCl and a molecular weight of approximately 299.19 g/mol. The compound features a piperidine ring substituted with a 2,6-difluorobenzyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Initial studies suggest that it may modulate neurotransmitter receptor activity, potentially influencing neurotransmission and related physiological processes.

Interaction with Receptors

The compound is believed to exhibit affinity for several receptor types, including:

  • Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.
  • Serotonin Receptors : Possible effects on mood regulation and anxiety.
  • Adrenergic Receptors : Implications for cardiovascular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as:

  • Cell Proliferation : Some studies indicate that the compound may inhibit the proliferation of certain cancer cell lines by targeting cyclin-dependent kinase (CDK) pathways.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

In Vivo Studies

Preliminary in vivo investigations have shown promising results regarding the compound's effects on animal models. For instance:

  • Cardiovascular Effects : In a mouse heart failure model, compounds structurally related to this compound have been reported to improve cardiac function post-myocardial infarction .
  • Behavioral Studies : Animal studies assessing anxiety and depression-like behaviors have indicated that the compound may exert anxiolytic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound. Below are summarized findings from notable research:

StudyFocusFindings
NeuropharmacologySuggested modulation of neurotransmitter systems.
Cancer ResearchIndicated potential as a CDK inhibitor leading to cell cycle arrest.
Cardiovascular HealthShowed improvement in cardiac function in animal models.

Safety and Toxicology

While promising, further investigation into the safety profile of this compound is essential. Current data suggest that it should be handled with care due to potential toxicity at high concentrations. Safety assessments are ongoing to determine its therapeutic window and side effect profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,6-difluorobenzyl)piperidin-4-amine dihydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via a modified Gabriel synthesis starting from 2,6-difluorobenzyl chloride. Key steps include:

  • Step 1 : React 2,6-difluorobenzyl chloride with phthalimide under phase-transfer catalysis to yield N-(2,6-difluorobenzyl)phthalimide (95% yield) .
  • Step 2 : Hydrolyze the phthalimide intermediate using aqueous KOH under reflux with a Dean-Stark apparatus to remove water.
  • Step 3 : Neutralize the resulting amine with HCl to form the dihydrochloride salt.
  • Critical Parameters : Temperature control during hydrolysis (70–80°C) and use of anhydrous conditions for salt formation to prevent impurities .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm the presence of the 2,6-difluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and piperidine backbone.
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 271.1 for the free base).
  • Elemental Analysis : Confirm stoichiometry (C12_{12}H15_{15}F2_2N2_2·2HCl) with ≤0.4% deviation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in water (>50 mg/mL at 25°C), moderately soluble in methanol, and poorly soluble in non-polar solvents (e.g., hexane).
  • Stability : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity (>60% RH) to prevent deliquescence .

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates like N-(2,6-difluorobenzyl)phthalimide?

  • Methodological Answer :

  • Catalyst Optimization : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction rates in biphasic systems (water/dichloromethane).
  • Temperature Control : Maintain 40–50°C during the alkylation step to minimize side reactions (e.g., over-alkylation).
  • Post-Reaction Workup : Purify via recrystallization from ethanol/water (1:3 v/v) to achieve ≥98% purity .

Q. What analytical techniques are suitable for detecting polymorphic forms of the dihydrochloride salt?

  • Methodological Answer :

  • X-Ray Powder Diffraction (XRPD) : Identify crystalline phases by comparing diffraction patterns (e.g., characteristic peaks at 2θ = 12.5°, 18.2°).
  • Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks (melting point ~245°C with decomposition) and exothermic events (polymorphic transitions) .

Q. How can in silico modeling predict the compound’s biological activity or receptor interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT1A_{1A}), leveraging the piperidine moiety’s flexibility.
  • Pharmacophore Mapping : Identify critical features (e.g., fluorine atoms for hydrophobic interactions, amine group for hydrogen bonding) using Schrödinger Suite .

Q. What strategies mitigate contradictions in biological assay data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across replicates.
  • Solvent Effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid false positives/negatives.
  • Data Normalization : Apply statistical tools (e.g., Z-score) to account for plate-to-plate variability .

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